molecular formula C12H10F7NO2 B11494598 N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide

N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide

Cat. No.: B11494598
M. Wt: 333.20 g/mol
InChI Key: DPVWPSOXYZCUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide typically involves the reaction of hexafluoroisopropanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.

    N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Used in the synthesis of fluorinated antibiotics.

Uniqueness

N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide is unique due to its combination of a benzamide moiety with a highly fluorinated side chain. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H10F7NO2

Molecular Weight

333.20 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide

InChI

InChI=1S/C12H10F7NO2/c13-6-7-22-10(11(14,15)16,12(17,18)19)20-9(21)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,21)

InChI Key

DPVWPSOXYZCUMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)OCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.